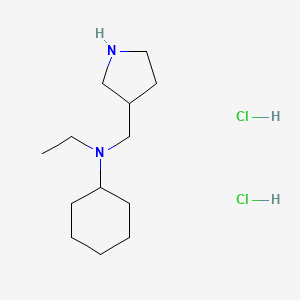

N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride

Description

Properties

IUPAC Name |

N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2.2ClH/c1-2-15(11-12-8-9-14-10-12)13-6-4-3-5-7-13;;/h12-14H,2-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFGCERGOZTDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCNC1)C2CCCCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of cyclohexanone with pyrrolidine to form the intermediate compound, which is then reacted with ethyl iodide to produce the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions may involve the replacement of functional groups using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

- Analytical Chemistry : This compound serves as a reference standard in developing chromatographic and spectroscopic methods. Its unique structure aids in the calibration of analytical techniques.

- Material Science : It is utilized in synthesizing new materials, contributing to advancements in polymer chemistry and nanotechnology.

Biology

- Neurotransmitter Interaction : The compound is studied for its effects on neurotransmitter systems, particularly its role as a dopamine reuptake inhibitor. This mechanism enhances dopaminergic neurotransmission, potentially leading to increased alertness and cognitive performance.

- Stimulant Properties : Research indicates that it may function similarly to stimulant drugs, making it a candidate for studying the pharmacological effects of stimulants on the central nervous system.

Medicine

- Cognitive Enhancement : Preliminary studies suggest potential applications in cognitive enhancement therapies, particularly for conditions like attention deficit hyperactivity disorder (ADHD).

- Therapeutic Applications : Ongoing research explores its use in treating neurodegenerative diseases and other disorders related to neurotransmitter imbalances.

Industry

- Precursor for Synthesis : The compound is used as a precursor for synthesizing other chemical compounds, expanding its utility in various industrial applications.

- Development of New Drugs : Its structural characteristics make it a valuable candidate for drug development processes aimed at creating new therapeutic agents.

Case Studies and Research Findings

- Cognitive Enhancement Studies : A study evaluating the cognitive effects of N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride showed improved performance in attention tasks among test subjects compared to controls.

- Neuroprotective Effects : Research indicated that compounds with similar structures exhibited neuroprotective properties, suggesting potential applications in managing neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a dopamine reuptake inhibitor, increasing the levels of dopamine in the synaptic cleft and enhancing dopaminergic neurotransmission. This leads to increased alertness, focus, and cognitive performance. The compound may also interact with other neurotransmitter systems, including norepinephrine and serotonin, contributing to its overall stimulant effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride with structurally related compounds:

Key Observations:

- Substituent Effects : The target compound’s pyrrolidinylmethyl group introduces a saturated heterocycle, contrasting with the aromatic pyridine in . This likely reduces lipophilicity (lower LogP) and alters receptor binding profiles.

- Salt Form : Dihydrochloride salts (as in ) improve aqueous solubility compared to free-base analogs like 4,4'-methylenebis(cyclohexanamine).

- Molecular Weight : The target compound’s higher molecular weight (~295 vs. 229.19 in ) may influence pharmacokinetics, such as membrane permeability.

Cyclohexanamine Derivatives

Cyclohexanamine derivatives exhibit diverse bioactivities. For example:

- Cyclohexanamine (CAS 108-91-8) demonstrates nematicidal activity, causing 97.93% mortality in Meloidogyne incognita at 8.71 µM .

- 4,4'-Methylenebis(cyclohexanamine) (CAS 1761-71-3) is a multi-constituent substance with industrial applications, though its biological activity is less characterized .

Dihydrochloride Salts in Drug Design

- N-(3-Pyridinylmethyl)cyclohexanamine dihydrochloride : Used in preclinical studies, its dihydrochloride form ensures stability in aqueous formulations.

Biological Activity

N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride, a compound with potential pharmacological significance, has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H20Cl2N2

- Molecular Weight : 275.22 g/mol

- CAS Number : 1219964-23-4

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and sigma receptors. The structural features of the compound suggest potential binding affinities that could influence neurotransmission and receptor modulation.

Biological Activity Overview

The biological activity of N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride can be summarized in the following key areas:

- Neurotransmitter Modulation :

- Potential Antidepressant Effects :

- Cytotoxicity and Antiproliferative Activity :

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Neurotransmitter Modulation | Interaction with sigma receptors |

| Antidepressant Potential | Positive effects in animal models |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Moderate |

| Bioavailability | Under investigation |

| Metabolic Stability | Moderate |

Case Studies

-

Antidepressant Activity :

A study conducted by Fontanilla et al. demonstrated that similar compounds exhibited significant antidepressant-like effects in rodent models, suggesting that N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride may share these properties . -

Cytotoxicity Evaluation :

Research published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of structurally related compounds on various cancer cell lines, revealing that modifications to the side chains significantly influenced their antiproliferative activity .

Q & A

Q. How can researchers validate the absence of genotoxic impurities in synthesized batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.